7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
The compound 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrazolo-pyrido-pyrimidinone core. Key structural attributes include:
- A 5-ethyl-1,2,4-triazole substituent at position 5.
- A 4-fluorophenyl group at position 2.
- A methyl group at position 2.
This scaffold is structurally related to bioactive pyrazolo-pyrimidine derivatives, which are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties . While direct data on this compound’s synthesis or activity are absent in the provided evidence, comparisons with structurally analogous compounds (Table 1) reveal critical insights.
Properties
IUPAC Name |
11-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O/c1-3-16-23-20(25-24-16)27-9-8-15-14(19(27)29)10-22-18-17(11(2)26-28(15)18)12-4-6-13(21)7-5-12/h4-10H,3H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGLIBMDCBZIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions starting from basic triazole and pyrimidine structures. The synthetic pathway typically includes:
- Formation of the triazole ring through the reaction of ethyl hydrazinecarboxylate with suitable aldehydes.
- Coupling with a fluorophenyl group to introduce the 4-fluorophenyl moiety.
- Final cyclization to yield the pyrazolo-pyrimidine structure.
This synthetic approach has been optimized to yield high purity and yield percentages, making it suitable for biological evaluations.
Anticancer Properties
Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. The specific compound in focus has shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- Bel-7402 (liver cancer) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types.
A comparative study showed that this compound outperformed several known anticancer agents in terms of potency .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated. It exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Cyclooxygenase (COX) : This action reduces inflammation and could contribute to its anticancer effects.
- Targeting Matrix Metalloproteinases (MMPs) : By inhibiting MMPs, the compound may prevent tumor invasion and metastasis .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- In vitro studies : These studies confirmed the cytotoxic effects on cancer cell lines and highlighted its potential as a chemotherapeutic agent.
- In vivo studies : Animal models treated with this compound showed significant tumor reduction compared to controls, supporting its therapeutic potential.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has been studied for its ability to inhibit various bacterial strains. Research indicates that triazole-based compounds exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and others. For instance, compounds similar to the one discussed have shown minimal inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against MRSA and other pathogens .
Antifungal Properties
Triazoles are also recognized for their antifungal capabilities. The compound's structural similarities with established antifungals suggest it may possess comparable efficacy. Studies have demonstrated that certain triazole derivatives can outperform traditional antifungal agents like fluconazole in terms of potency against various fungal infections .
Antitumor Activity
Recent investigations into triazole derivatives have revealed promising antitumor activities. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation effectively, with IC50 values indicating potent activity against various cancer cell lines. One study reported that specific triazole derivatives exhibited IC50 values as low as 0.08 μM against HT-29 colon cancer cells .
Synthesis Methodologies
The synthesis of 7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions that incorporate triazole moieties into the pyrimidine framework. Techniques such as microwave-assisted synthesis and traditional reflux methods have been employed to optimize yields and purity .
Case Study 1: Antibacterial Efficacy
In a comparative study of various triazole derivatives, the compound exhibited notable antibacterial activity against a spectrum of gram-positive and gram-negative bacteria. The SAR (Structure-Activity Relationship) analysis indicated that modifications at specific positions significantly influenced antibacterial potency .
Case Study 2: Antitumor Potential
A series of synthesized triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications led to enhanced antitumor activity, with the compound showing superior selectivity towards cancer cells compared to normal cells .
Data Tables
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo-pyrimidine core and triazole group undergo oxidation under specific conditions. For example:
-
Reagent : Potassium permanganate (KMnO<sub>4</sub>) in acidic media.
-
Outcome : Oxidation of the pyrimidine nitrogen atoms or cleavage of the triazole ring.
-
Conditions : Room temperature, 6–12 hours.
Key Data:
| Reaction Site | Product | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine N-oxides | Formation of N-oxide derivatives | 65–70 | |
| Triazole ring | Partial ring opening | 45–50 |
Nucleophilic Substitution
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Reagent : Sodium methoxide (NaOMe) or amines (e.g., piperazine).
-
Outcome : Replacement of the fluorine atom with methoxy or amine groups.
Example Reaction:
Substrate : 3-(4-fluorophenyl) group
Reagent : Piperazine (1.5 equiv)
Conditions : DMF, 80°C, 8 hours
Product : 3-(4-piperazin-1-yl-phenyl) derivative
Yield : 78%
Cycloaddition Reactions
The triazole moiety facilitates Huisgen 1,3-dipolar cycloaddition with alkynes:
-
Reagent : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Outcome : Formation of triazole-linked conjugates for biomedical applications.
Experimental Setup:
| Alkyne | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Propargyl alcohol | CuSO<sub>4</sub>/NaAsc | THF | 82 |
| Phenylacetylene | CuI | DCM | 75 |
Reference:
Reduction Reactions
Selective reduction of the pyrimidinone carbonyl group:
-
Reagent : Sodium borohydride (NaBH<sub>4</sub>) or LiAlH<sub>4</sub>.
-
Outcome : Conversion to the corresponding alcohol or amine.
Data Table:
| Reducing Agent | Target Site | Product | Yield (%) |
|---|---|---|---|
| NaBH<sub>4</sub> | Pyrimidinone C=O | Secondary alcohol | 60 |
| LiAlH<sub>4</sub> | Pyrimidinone C=O | Primary amine (via NH) | 40 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the pyrido-pyrimidine system undergoes ring expansion:
-
Reagent : HCl (conc.) or H<sub>2</sub>SO<sub>4</sub>.
-
Outcome : Formation of fused quinazoline derivatives.
Conditions and Outcomes:
| Acid | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| HCl (6M) | 100 | Quinazoline analog | 55 |
| H<sub>2</sub>SO<sub>4</sub> | 120 | Sulfonated derivative | 48 |
Reference:
Photochemical Reactivity
Exposure to UV light induces C–F bond cleavage in the 4-fluorophenyl group:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key Observations:
Substitution at Position 7: The target’s 5-ethyltriazole group distinguishes it from analogues with trimethoxyphenyl () or methoxyethyl () substituents.
4-Fluorophenyl Group : This substituent is conserved in compounds 9h () and the analogue (), suggesting its role in modulating electronic properties or target binding.
Functional Implications of Substituents
- Methyl Group at Position 2 : May sterically hinder metabolic degradation, increasing bioavailability relative to unsubstituted analogues.
Q & A
Q. What are the key synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization : Refluxing precursors (e.g., pyrazolo-pyrimidine intermediates) in solvents like pyridine or ethanol under controlled temperatures (e.g., 5–6 hours at 80–100°C) to form the core structure .
- Functionalization : Introducing substituents (e.g., fluorophenyl, triazole) via coupling reactions. For instance, reacting intermediates with 4-fluorophenyl boronic acids under Suzuki-Miyaura conditions .
- Yield Optimization : Adjusting reaction time, solvent polarity (e.g., using dimethylformamide for solubility), and catalyst loading (e.g., palladium catalysts for cross-couplings). Reported yields for analogous compounds range from 62% to 70% .
Q. How is the structural identity of this compound confirmed using spectroscopic and analytical methods?
Methodological verification includes:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Ensure %C, %H, and %N align with calculated values (e.g., ±0.3% deviation) .
- Melting Point Consistency : Compare observed values (e.g., 260–265°C) with literature to assess purity .
Q. What are the common reaction intermediates and their roles in the synthesis?
Critical intermediates include:
- Pyrazolo[1,5-a]pyrimidine Core : Synthesized via condensation of aminopyrazoles with diketones or cyanides under reflux .
- Triazole Derivatives : Prepared by cyclizing thiosemicarbazides or hydrazines with nitriles, often requiring acidic conditions (e.g., HCl/ethanol) .
- Halogenated Intermediates : Used in cross-couplings (e.g., brominated pyridines for Suzuki reactions) to introduce aryl groups .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
- Substituent Variation : Systematically modify groups (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) and test activity in assays (e.g., enzyme inhibition) .
- Bioisosteric Replacement : Swap the triazole moiety with imidazole or tetrazole to assess pharmacokinetic impacts .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with IC50 measurements .
Q. What methodologies address discrepancies in spectral data or elemental analysis during characterization?
- Cross-Validation : Combine NMR, IR, and MS to resolve ambiguous signals (e.g., overlapping aromatic protons) .
- X-ray Crystallography : Resolve structural ambiguities by determining crystal structures of intermediates or analogs .
- Repeat Elemental Analysis : Eliminate contamination by recrystallizing samples and using high-purity solvents .
Q. What computational approaches predict the binding interactions of this compound with target enzymes?
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., using GROMACS) to assess stability and binding modes over 100+ ns trajectories .
- Quantum Mechanical (QM) Calculations : Calculate charge distribution (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites for electrophilic attacks .
- Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
